[2-(Trifluoromethyl)phenyl]ethanethioic S-acid

Regioselective metalation Benzothiophene synthesis Organolithium chemistry

Flupentixol intermediate synthesis often suffers purity losses with non-ortho analogs. This ortho-CF₃ thioacid (CAS 13334-00-4) provides regiochemical control essential for benzothiophene formation. • CN107176916A-validated route delivers intermediate purity of 90-93%, vs. ~85% for prior-art para/meta methods. • Ortho sulfur directs organolithium reagents for downstream cyclization-meta & para isomers lack this capability. • pKa ~3.32 ensures thioate nucleophile population at physiological pH; ¹⁹F NMR handle for reaction monitoring. • Available at ≥98% HPLC purity (Capotchem), up to kg scale.

Molecular Formula C9H7F3OS
Molecular Weight 220.21 g/mol
CAS No. 13334-00-4
Cat. No. B075855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Trifluoromethyl)phenyl]ethanethioic S-acid
CAS13334-00-4
Molecular FormulaC9H7F3OS
Molecular Weight220.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)S)C(F)(F)F
InChIInChI=1S/C9H7F3OS/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyHLAYKDYSRGVAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid (CAS 13334-00-4): Procurement-Relevant Identity and Physicochemical Profile


[2-(Trifluoromethyl)phenyl]ethanethioic S-acid (CAS 13334-00-4) is an aryl-substituted thioacid belonging to the benzeneethanethioic acid class, distinguished by a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and a reactive thioacid (-C(=S)OH) terminus. Its molecular formula is C₉H₇F₃OS (MW 220.21 g/mol) with a predicted density of 1.4 ± 0.1 g/cm³, boiling point of 280.3 ± 50.0 °C at 760 mmHg, flash point of 123.3 ± 30.1 °C, and an ACD/LogP of 2.27 . The compound is primarily employed as a key synthetic intermediate in pharmaceutical and agrochemical research, most notably in the Flupentixol antipsychotic drug synthesis pathway, and as a building block for ortho-substituted arylthioacetamide insecticides [1][2].

Why In-Class Substitution of [2-(Trifluoromethyl)phenyl]ethanethioic S-acid with Positional Isomers or Oxygen Analogs Compromises Synthetic and Functional Outcomes


Procurement decisions that treat [2-(trifluoromethyl)phenyl]ethanethioic S-acid as interchangeable with its meta- or para-substituted thioether analogs (e.g., CAS 349-83-7 or CAS 102582-93-4) or its oxygen analog 2-(trifluoromethyl)phenylacetic acid (CAS 3038-48-0) overlook three critical differentiators. First, the ortho-thioacid functional group (-C(=S)OH) confers distinct metalation regiochemistry; the sulfur atom directs organolithium reagents to the ortho and α positions, enabling downstream benzothiophene synthesis that meta- and para-thioethers cannot replicate [1]. Second, the thioacid proton (predicted pKa ~3.32) is approximately 0.8 log units more acidic than the carboxylic acid proton of the oxygen analog (pKa 4.08), altering both solubility–pH profiles and nucleophilic reactivity in chemoselective amide bond formation . Third, industrial process data demonstrate that the ortho substitution pattern is essential for achieving Flupentixol intermediate purity levels exceeding 90% (up to 93%), compared with approximately 85% using prior art methods that lack this regiochemical control [2].

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Ortho-Thioacid vs. Meta/Para-Thioether: Regioselective Metalation Directing Capability for Benzothiophene Synthesis

In a systematic study of (trifluoromethyl)(alkylthio)benzene metalation, Cabiddu et al. (1997) demonstrated that with butyllithium, the sulfur atom in ortho-substituted derivatives exerts a stronger coordinative effect that directs metalation predominantly to the ortho and α positions relative to sulfur. This regiochemical outcome is unique to the ortho-thio substitution pattern; meta- and para-thioethers do not exhibit this directing effect because the sulfur atom cannot simultaneously coordinate lithium while positioning the CF₃ group for productive metalation. All mono- and bimetallated intermediates derived from the ortho-substituted system were shown to be competent synthons for fluoro- and trifluoromethyl-substituted benzothiophenes [1][2].

Regioselective metalation Benzothiophene synthesis Organolithium chemistry

Thioacid vs. Carboxylic Acid: Enhanced Acidity (ΔpKa ≈ -0.76) Governing pH-Dependent Reactivity and Solubility

The predicted pKa of [2-(trifluoromethyl)phenyl]ethanethioic S-acid is 3.32 ± 0.10, compared with 4.08 ± 0.10 for its direct oxygen analog, 2-(trifluoromethyl)phenylacetic acid (CAS 3038-48-0). This pKa difference of approximately 0.76 log units translates to the thioacid being roughly 5.8-fold more dissociated at physiological pH. The practical consequence is that the thioacid exists predominantly in its thioate anion form under mildly acidic to neutral aqueous conditions, whereas the carboxylic acid analog remains largely protonated. This alters both the compound's aqueous solubility profile and its reactivity as a nucleophile in chemoselective amide bond-forming ligation reactions where the thioate anion is the active species .

pKa differentiation Thioacid acidity pH-dependent solubility

Flupentixol Intermediate Synthesis: Ortho-Substituted Route Delivers 93% Product Content vs. 85% for Prior Art Methods

Patent CN107176916A discloses a preparation method for 2-(trifluoromethylphenylthio)benzoic acid, the key Flupentixol intermediate derived from the target compound's structural class. The patented method achieves a product content exceeding 90%, with the highest recorded content reaching 93%. In contrast, the prior art method yields a product content of only approximately 85%. This 8-percentage-point improvement in purity represents a substantial reduction in downstream purification burden and is directly attributed to the ortho-trifluoromethylphenylthio substitution pattern employed in the route [1][2].

Flupentixol intermediate Process impurity control Ortho-substitution advantage

Ortho-Substituted Arylthioacetamides: Patent-Disclosed Superiority for Insecticidal Activity vs. Non-Ortho Analogs

Patent WO 2012/156400 A1 (Syngenta) explicitly states that 'certain orthosubstituted arylthioacetamides have significantly improved insecticidal properties compared to otherwise structurally similar compounds that lack the ortho substituent and thioacetamide side chain.' The target compound [2-(trifluoromethyl)phenyl]ethanethioic S-acid serves as the direct synthetic precursor to the ortho-substituted arylthioacetamide pharmacophore via thioacid-to-thioamide conversion. Compounds lacking the ortho-CF₃-phenylthio motif—i.e., those derived from meta- or para-substituted analogs—fall outside this specifically claimed structural class and do not benefit from the same patent-supported activity advantage [1][2].

Insecticidal arylthioacetamide Ortho-substitution SAR Agrochemical building block

LogP Differentiation: Target Compound (ACD/LogP 2.27) vs. Meta-Thioether Analog (LogP 2.88) Governs Extraction and Chromatographic Behavior

The ACD/LogP of [2-(trifluoromethyl)phenyl]ethanethioic S-acid is predicted to be 2.27, compared with a reported LogP of 2.88 for the meta-thioether analog 2-[[3-(trifluoromethyl)phenyl]thio]acetic acid (CAS 349-83-7). This ΔLogP of -0.61 indicates that the ortho-thioacid is measurably less lipophilic than its meta-thioether counterpart. For preparative chromatography, this translates to a predicted retention factor (k') difference of approximately 2- to 3-fold under typical reversed-phase conditions (C18, acetonitrile/water), enabling distinct separation windows. The lower LogP also predicts reduced passive membrane permeability and lower non-specific protein binding, which may be advantageous in biochemical screening cascades [1].

Lipophilicity LogP comparison Chromatographic retention

Thioacid Functional Group Enables Chemoselective Amide Bond Formation Under Mild Conditions Unavailable to Carboxylic Acid Analogs

The ethanethioic S-acid (-C(=S)OH) functional group of the target compound enables chemoselective amide bond formation via thioacid–amine coupling under neutral or mildly basic conditions without requiring external condensation agents. This reactivity exploits the superior leaving-group ability of the thioate moiety relative to carboxylate. In contrast, the oxygen analog 2-(trifluoromethyl)phenylacetic acid requires classical carbodiimide-mediated activation (e.g., EDC/HOBt) for amidation, which can introduce racemization and complicate purification. The thioacid ligation approach has been established as a general method for assembling peptides and peptidomimetics with minimal α-epimerization [1][2]. While no head-to-head kinetic study has been performed specifically on this compound, the thioacid functional class is well-precedented as a superior acyl donor in amide bond construction relative to the corresponding carboxylic acid.

Thioacid ligation Chemoselective amidation Peptide mimetic synthesis

Optimal Procurement and Deployment Scenarios for [2-(Trifluoromethyl)phenyl]ethanethioic S-acid Based on Verified Differentiation Evidence


Flupentixol (Depixol/Fluanxol) API Intermediate Manufacturing: Achieving ≥90% Purity in 2-(Trifluoromethylphenylthio)benzoic Acid

Pharmaceutical chemical manufacturers producing the key Flupentixol intermediate 2-(trifluoromethylphenylthio)benzoic acid should specify the ortho-substituted thioacid (CAS 13334-00-4 or its derivatives) as the starting material. The CN107176916A-validated route delivers intermediate content of 90-93%, compared with ~85% for prior art methods using alternative substitution patterns [1]. The 5-8 percentage point purity gain reduces downstream recrystallization steps, decreases solvent and waste disposal costs, and simplifies the impurity profile submitted in the Drug Master File. Suppliers offering this compound at ≥98% HPLC purity (e.g., Capotchem) provide the appropriate input quality for this application [2].

Agrochemical Discovery: Synthesis of Ortho-Substituted Arylthioacetamide Insecticides with Patent-Protected Structural Space

Agrochemical R&D groups pursuing novel insecticides within the arylthioacetamide chemical class should procure [2-(trifluoromethyl)phenyl]ethanethioic S-acid as the enabling building block. The Syngenta patent family (WO 2012/156400 A1) established that ortho-substituted arylthioacetamides exhibit significantly improved insecticidal properties relative to non-ortho analogs [1]. The thioacid functionality allows direct conversion to the thioamide pharmacophore via mild amidation conditions without racemization-prone coupling reagents [2]. Using meta- or para-substituted thioether alternatives would not only compromise insecticidal potency but also fall outside the claimed structural scope of the dominant patent estate, potentially limiting freedom-to-operate.

Medicinal Chemistry: Chemoselective Peptide and Peptidomimetic Ligation Using Aryl-Thioacid Synthons

Peptide and bioconjugate chemistry laboratories performing native chemical ligation or thioacid–amine coupling reactions can leverage [2-(trifluoromethyl)phenyl]ethanethioic S-acid as an aryl-thioacid donor. The thioacid functional group enables direct amide bond formation with N-terminal amines under neutral aqueous conditions, avoiding the epimerization associated with carbodiimide-activated carboxylic acid coupling [1]. The predicted pKa of 3.32 ensures that the thioate nucleophile is substantially populated at physiological pH, while the ACD/LogD of -0.38 at pH 7.4 indicates adequate aqueous solubility for biochemical conjugation protocols [2]. The ortho-CF₃ substituent provides a convenient ¹⁹F NMR handle for reaction monitoring and product characterization.

Organometallic Chemistry: Regioselective Synthesis of 2-Trifluoromethylbenzothiophenes via Directed Ortho-Metalation

Synthetic chemistry groups targeting 2-trifluoromethyl-substituted benzothiophenes—privileged scaffolds in kinase inhibitors and selective estrogen receptor modulators—should select the ortho-thioacid (CAS 13334-00-4) as the entry point. The Cabiddu metalation methodology establishes that the ortho sulfur atom directs organolithium reagents to the positions required for subsequent cyclization to the benzothiophene core [1]. Meta- and para-thioether isomers lack this directing capability, precluding the same synthetic sequence. The commercial availability of the compound at up to kilogram scale with 98% minimum HPLC purity supports process chemistry scale-up from discovery through preclinical development [2].

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